molecular formula C12H12N2O4 B15160934 2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol CAS No. 681457-96-5

2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol

Cat. No.: B15160934
CAS No.: 681457-96-5
M. Wt: 248.23 g/mol
InChI Key: MUHQJXLUXSESGH-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol is an organic compound that features a phenol group linked to a pyridazine ring substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol typically involves the reaction of 3,5-dimethoxypyridazine with phenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a base such as potassium carbonate in a solvent like ethanol or tetrahydrofuran, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridazine ring can interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol is unique due to its specific combination of a phenol group and a dimethoxypyridazine ring. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.

Properties

CAS No.

681457-96-5

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

2-(3,5-dimethoxypyridazin-4-yl)oxyphenol

InChI

InChI=1S/C12H12N2O4/c1-16-10-7-13-14-12(17-2)11(10)18-9-6-4-3-5-8(9)15/h3-7,15H,1-2H3

InChI Key

MUHQJXLUXSESGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=NC(=C1OC2=CC=CC=C2O)OC

Origin of Product

United States

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